molecular formula C18H20Cl2N2O2S B11504828 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B11504828
M. Wt: 399.3 g/mol
InChI Key: QYGXVSICVTYTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound known for its unique chemical structure and diverse applications. This compound features a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and a 2,5-dimethylphenyl group. Its distinct structure makes it a subject of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 3,4-Dichlorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3,4-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the 2,5-Dimethylphenyl Group: The final step is the alkylation of the piperazine nitrogen with 2,5-dimethylbenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[(3,4-Dichlorophenyl)sulfonyl]-4-phenylpiperazine: Lacks the dimethyl substitution, leading to different steric and electronic properties.

    1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine: Has only one methyl group, affecting its reactivity and interaction with biological targets.

Uniqueness: 1-[(3,4-Dichlorophenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine is unique due to the presence of both the 3,4-dichlorophenylsulfonyl and 2,5-dimethylphenyl groups, which confer distinct steric and electronic characteristics. These features enhance its versatility in chemical synthesis and its potential as a therapeutic agent.

Properties

Molecular Formula

C18H20Cl2N2O2S

Molecular Weight

399.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

InChI

InChI=1S/C18H20Cl2N2O2S/c1-13-3-4-14(2)18(11-13)21-7-9-22(10-8-21)25(23,24)15-5-6-16(19)17(20)12-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

QYGXVSICVTYTTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.